N-(3,4-dimethoxyphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.552. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has demonstrated that analogues of quinazolinone, similar to N-(3,4-dimethoxyphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, exhibit significant antitumor activities. A study highlighted the synthesis and evaluation of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, showing broad-spectrum antitumor activity. These compounds, including ones with dimethoxyphenyl groups, were found to be potent against various cancer cell lines, with activities that were up to three times more potent than the positive control 5-FU. Molecular docking studies suggested that these compounds inhibit tumor growth by targeting specific kinases related to cancer cell proliferation (Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities
Compounds structurally related to N-(3,4-dimethoxyphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide have been synthesized and evaluated for their analgesic and anti-inflammatory effects. One study reported the synthesis of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides, which showed significant analgesic effects comparable to sodium metamizole and anti-inflammatory effects in a carrageenan model (Yusov et al., 2019).
Synthesis of Novel Compounds
The versatility of quinolinone derivatives, such as N-(3,4-dimethoxyphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, in organic synthesis is underscored by their involvement in the synthesis of complex molecules. For instance, a high-yielding cyclisation of a related N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide compound led to the synthesis of (±)-crispine A, highlighting the compound's role in facilitating novel synthetic routes (King, 2007).
Structural and Inclusion Compounds
The structural aspects of amide-containing isoquinoline derivatives have been explored for their potential to form inclusion compounds and exhibit unique fluorescence properties. Studies involving compounds with structural similarities to N-(3,4-dimethoxyphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide have revealed their capacity to form gels and crystalline salts with mineral acids, leading to applications in the development of fluorescent materials (Karmakar et al., 2007).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-5-19-8-12-24-22(14-19)29(34)23(28(33)20-9-6-18(2)7-10-20)16-31(24)17-27(32)30-21-11-13-25(35-3)26(15-21)36-4/h6-16H,5,17H2,1-4H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGCDWYNZALITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide |
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